N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide
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Description
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, also known as MNMC, is a chemical compound with the molecular formula C22H17NO2 and a molecular weight of 327.383 . It has recently gained attention due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide is complex, with a naphthyl system and a benzene ring forming a dihedral angle . More detailed structural analysis would require advanced techniques such as X-ray crystallography.Scientific Research Applications
Anticancer Activity
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide has been studied for its potential as an anticancer agent. Researchers have designed, synthesized, and evaluated a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines —derivatives of this compound—for their antiproliferative effects. Most of these synthesized compounds demonstrated moderate to high activity against cancer cells, surpassing the standard drug cisplatin . Further mechanism studies revealed that one specific derivative potently inhibits tubulin polymerization, induces cell cycle arrest, and promotes apoptosis in cancer cell lines.
Multicomponent Reactions
In the realm of organic synthesis, N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide has been explored in multicomponent reactions. Notably, the Kabachnik–Fields reaction, which involves amines and heterocyclic oxo compounds, has been investigated with trialkyl or dialkyl phosphites .
Functional Materials and Drug Development
Aromatic alkynes, including derivatives of N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, play a crucial role in the development of functional materials and new drugs. Their strong conjugated structure makes them reactive, and intramolecular cyclization of alkynes is an effective method for constructing various heterocycles. Ortho alkynylbenzamide, a bifunctional structural unit, holds promise for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science .
PET Sigma (1) Receptor Probes
Carbon-11-labeled piperidine rings derived from N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide have been designed and synthesized as selective PET sigma (1) receptor probes. These probes are valuable for studying sigma receptors, which play roles in neuropsychiatric disorders and cancer .
Synthetic Goals and Medicinal Chemistry
The construction of ortho alkynylbenzamide, a structural motif found in N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, is regarded as a desirable synthetic goal. Its synthesis could contribute significantly to the field of medicinal chemistry, enabling the development of novel compounds with diverse pharmacological properties .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-13-12-20(18-8-4-5-9-19(18)21)23-22(24)17-11-10-15-6-2-3-7-16(15)14-17/h2-14H,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFNMFTCXQKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide |
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